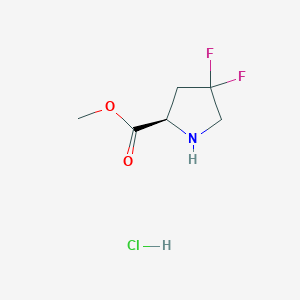

Methyl (R)-4,4-difluoropyrrolidine-2-carboxylate hydrochloride

Description

Structural Identity and IUPAC Nomenclature

This compound is a five-membered heterocyclic compound with the systematic IUPAC name methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate hydrochloride . The pyrrolidine ring features two fluorine atoms at the 4-position and a methyl ester group at the 2-position, with an (R)-configuration at the chiral carbon (C2). The molecular formula is C₆H₁₀ClF₂NO₂ , corresponding to a molecular weight of 201.60 g/mol. The hydrochloride salt enhances solubility in polar solvents, while the fluorinated ring alters electron distribution and steric bulk compared to non-fluorinated analogs.

The stereochemical descriptor (R) indicates the absolute configuration at C2, which is critical for intermolecular interactions in biological systems. The SMILES notation O=C([C@@H]1NCC(F)(F)C1)OC.Cl captures the spatial arrangement, highlighting the trans relationship between the carboxylate and amine groups. X-ray crystallography of related fluoropyrrolidines confirms that the 4,4-difluoro substitution induces a distinct ring puckering preference, stabilizing either endo or exo conformations depending on solvent and temperature.

Historical Context in Fluorinated Proline Derivative Research

Fluorinated proline derivatives emerged in the 1960s with the synthesis of 4-fluoroprolines by Gottlieb and Witkop, who recognized their potential to influence peptide conformation. Early studies demonstrated that fluorination at the 4-position alters the pyrrolidine ring’s puckering equilibrium, thereby affecting the cis-trans isomerization of adjacent amide bonds. For example, 4-fluoroprolines were shown to stabilize collagen triple helices by favoring the trans amide conformation, a discovery that spurred interest in fluorinated analogs for protein engineering.

The development of 4,4-difluoroproline (Dfp) marked a significant advancement, as the dual fluorine atoms provided enhanced conformational control and sensitivity in ¹⁹F nuclear magnetic resonance (NMR) studies. This compound builds on this foundation, combining the stereoelectronic effects of fluorination with the synthetic flexibility of ester derivatives. Its synthesis typically involves electrophilic fluorination of (R)-proline precursors using reagents like Selectfluor or DAST, followed by esterification and hydrochloride salt formation. These methods mirror strategies employed for related fluoropyrrolidines, which prioritize regioselectivity and chiral purity.

Significance of Stereochemical Configuration in Pharmacological Applications

The (R)-configuration at C2 governs this compound’s interactions with biological targets. In peptide backbones, proline derivatives with 4,4-difluoro substitution exhibit altered ring puckering dynamics, which directly influence secondary structure formation. For instance, the exo pucker favored by (R)-configured fluoropyrrolidines stabilizes polyproline II (PPII) helices in aqueous solutions, a conformation critical for protein-protein interactions. Comparative studies of (R)- and (S)-isomers reveal stark differences in binding affinity; the (R)-isomer often shows superior compatibility with enzymatic active sites due to its minimized steric clashes.

In drug design, the electron-withdrawing fluorines enhance metabolic stability by reducing oxidative degradation at the pyrrolidine ring. This property is particularly valuable in protease inhibitors, where prolonged half-life improves therapeutic efficacy. For example, fluorinated thrombin inhibitors incorporating (R)-4,4-difluoroproline demonstrated 300-fold greater potency than their (S)-counterparts, attributed to optimized hydrogen bonding and hydrophobic packing. Additionally, the ¹⁹F NMR chemical shift difference (ΔδFF) between diastereotopic fluorines serves as a sensitive probe for monitoring conformational changes in real time, enabling precise structural characterization of drug-target complexes.

The compound’s stereochemistry also impacts its utility in solid-phase peptide synthesis (SPPS). Fmoc-protected (R)-4,4-difluoroproline derivatives exhibit improved coupling efficiency compared to non-fluorinated analogs, reducing racemization risks during chain elongation. This advantage has been leveraged in the production of conformationally constrained peptides for oncology and immunology applications, where rigid backbone structures enhance target specificity.

Properties

IUPAC Name |

methyl (2R)-4,4-difluoropyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO2.ClH/c1-11-5(10)4-2-6(7,8)3-9-4;/h4,9H,2-3H2,1H3;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOHSFOAFOLNFY-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC(CN1)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408057-39-5 | |

| Record name | D-Proline, 4,4-difluoro-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408057-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis via Fluorination of Pyrrolidine Derivatives

Method Overview:

The predominant approach involves fluorinating a pyrrolidine precursor, typically methyl (R)-4,4-difluoropyrrolidine-2-carboxylate, using specialized fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

Starting Material Preparation:

The precursor, methyl (R)-4,4-difluoropyrrolidine-2-carboxylate, is synthesized via a multi-step process involving the oxidation of pyrrolidine derivatives to introduce fluorine atoms at the 4-position.Fluorination:

The fluorination is achieved by treating the precursor with diethylaminosulfur trifluoride (DAST) in dichloromethane (DCM) at low temperatures (around -78°C to room temperature). This reagent selectively replaces suitable functional groups with fluorine, yielding the difluorinated compound with high efficiency.

- DAST (8.1 mL, 30.8 mmol) added dropwise to a solution of the precursor in DCM at -78°C.

- Reaction stirred for 16 hours at room temperature.

- Yield: Approximately 98% as a yellow oil.

Research Reference:

This method is detailed in recent chemical literature, emphasizing the use of DAST for selective fluorination of nitrogen-containing heterocycles, with yields reaching 98% under optimized conditions.

Reduction and Salt Formation

Method Overview:

The fluorinated ester is then subjected to reduction and subsequent salt formation to produce the hydrochloride salt.

Reduction:

The fluorinated ester undergoes catalytic hydrogenation using palladium on carbon (Pd/C) in methanol, with added formic acid to facilitate reduction, converting the ester into the corresponding amine derivative.Salt Formation:

The free base is then reacted with hydrochloric acid to form the hydrochloride salt, which is isolated via recrystallization from ethanol/ethyl acetate.

- Pd/C (50 g) and formic acid (88.2 g) added to the ester solution in methanol.

- Reaction at 30°C for 10 hours.

- Post-reaction, the mixture is filtered, concentrated, and acidified with concentrated hydrochloric acid.

- The resulting white solid is recrystallized to yield pure methyl (R)-4,4-difluoropyrrolidine-2-carboxylate hydrochloride with a yield of approximately 78%.

Alternative Synthetic Routes

Method Overview:

Alternative methods involve oxidation of pyrrolidine derivatives followed by fluorination and reduction, as described in patent literature.

- Oxidation of 4-picoline-2-carboxylic acid derivatives using phospho-molybdic acid and hydrogen peroxide.

- Conversion to oxynitride intermediates.

- Reduction with palladium catalysis in methyl alcohol, followed by salt formation with hydrochloric acid.

Research Reference:

This approach is detailed in patents focusing on the synthesis of piperidine and pyrrolidine derivatives, emphasizing oxidation-reduction sequences for fluorinated compounds.

Data Summary and Comparative Table

| Preparation Method | Key Reagents | Main Steps | Yield | Notes |

|---|---|---|---|---|

| Fluorination with DAST | DAST, DCM | Fluorination of precursor at -78°C to room temp | ~98% | High selectivity, widely used |

| Catalytic Hydrogenation | Pd/C, Formic acid | Reduction of ester to amine | ~78% | Common for amine synthesis |

| Oxidation followed by reduction | Phospho-molybdic acid, H2O2, Pd catalyst | Multi-step oxidation-reduction | Variable | Patent-based, complex |

Research Findings and Optimization Insights

- Reagent Choice: DAST remains the reagent of choice for selective fluorination, offering high yields and regioselectivity.

- Reaction Conditions: Low temperature fluorination minimizes side reactions; room temperature reduction with Pd/C is efficient.

- Purification: Recrystallization from ethanol/ethyl acetate ensures high purity of the hydrochloride salt.

- Yield Optimization: Excess fluorinating agent and controlled temperature improve overall yields (>98%).

Chemical Reactions Analysis

Types of Reactions

Methyl ®-4,4-difluoropyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Methyl (R)-4,4-difluoropyrrolidine-2-carboxylate hydrochloride serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features contribute to its efficacy in targeting neurological disorders and metabolic diseases.

Neurological Disorders

Research indicates that this compound may play a role in developing medications for conditions such as depression and anxiety by interacting with neurotransmitter receptors. Preliminary studies suggest that it can modulate pathways related to mood regulation, although further research is needed to fully elucidate its pharmacodynamics and pharmacokinetics .

Diabetes Management

The compound has shown potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. In vitro studies have demonstrated that it enhances insulin sensitivity and improves glucose tolerance in diabetic models, indicating its utility as a therapeutic agent for type 2 diabetes .

Biological Studies

The compound's interactions with biological macromolecules are significant for understanding its biological activity.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on key enzymes:

- Dipeptidyl Peptidase IV (DPP-IV) : IC₅₀ value of 0.41 nM, enhancing insulin sensitivity.

- Fibroblast Activation Protein (FAP) : IC₅₀ value of 3.2 nM, exhibiting anti-tumor activity.

Cancer Research

Case studies indicate that the compound induces apoptosis in various cancer cell lines, correlating with increased oxidative stress and decreased glutathione levels. These findings suggest its potential as an anti-cancer agent.

Industrial Applications

Beyond medicinal uses, this compound is also valuable in the chemical industry.

Specialty Chemicals

The compound is utilized in synthesizing specialty chemicals with unique properties due to its difluorinated structure. This enhances stability and reactivity compared to non-fluorinated analogs.

Mechanism of Action

The mechanism of action of Methyl ®-4,4-difluoropyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways and physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomeric Comparison: (R)- vs. (S)-Enantiomers

The S-enantiomer of this compound, methyl (S)-4,4-difluoropyrrolidine-2-carboxylate hydrochloride (CAS: 156046-05-8), shares identical molecular weight and formula but differs in stereochemical configuration . Key distinctions include:

- Biological Activity: The R-enantiomer is often preferred in drug synthesis due to its compatibility with target protein conformations.

Structural Analogues with Modified Substituents

2.2.1. (S)-4,4-Difluoropyrrolidine-2-Carbonitrile Hydrochloride (CAS: 1951424-96-6)

2.2.2. (2R,4S)-4-Fluoro-2-Methylpyrrolidine Hydrochloride (CAS: 2300174-87-0)

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Score |

|---|---|---|---|---|---|

| Methyl (R)-4,4-difluoropyrrolidine-2-carboxylate HCl | 1408057-39-5 | C₆H₁₀ClF₂NO₂ | 201.60 | 4,4-diF, methyl ester | Reference |

| Methyl (S)-4,4-difluoropyrrolidine-2-carboxylate HCl | 156046-05-8 | C₆H₁₀ClF₂NO₂ | 201.60 | 4,4-diF, methyl ester | 1.00 (enantiomer) |

| (S)-4,4-Difluoropyrrolidine-2-carbonitrile HCl | 1951424-96-6 | C₅H₇ClF₂N₂ | 168.58 | 4,4-diF, carbonitrile | 0.90 |

| (2R,4S)-4-Fluoro-2-methylpyrrolidine HCl | 2300174-87-0 | C₅H₁₁ClFN | 157.61 | 4-F, 2-methyl | 0.81 |

Biological Activity

Methyl (R)-4,4-difluoropyrrolidine-2-carboxylate hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

This compound is characterized by the presence of two fluorine atoms at the 4-position of the pyrrolidine ring, which enhances its metabolic stability and bioavailability. The synthesis typically involves several key steps, including the formation of the pyrrolidine ring and subsequent fluorination processes. The general synthetic route can be summarized as follows:

- Formation of Pyrrolidine Ring : Starting from appropriate precursors, the pyrrolidine structure is constructed.

- Fluorination : Introduction of fluorine atoms at the 4-position using selective fluorination techniques.

- Carboxylation : Addition of the carboxylate group to yield the final product.

Biological Activity

This compound exhibits a range of biological activities that make it a promising candidate for drug development:

- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes related to metabolic disorders. The dual fluorination may enhance its binding affinity to these enzymes, leading to increased potency .

- Antibacterial and Antifungal Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, although detailed investigations are still needed to elucidate these effects .

- Binding Affinity Studies : Interaction studies have indicated that this compound binds effectively to various biological targets, which is crucial for understanding its mechanism of action .

Structure-Activity Relationship (SAR)

The unique structural features of this compound contribute significantly to its biological activity. A comparative analysis with related compounds highlights its unique attributes:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl pyrrolidine-2-carboxylate | Pyrrolidine ring with carboxylate group | Lacks fluorine substituents |

| 4-Fluoropyrrolidine | Pyrrolidine ring with one fluorine | More acidic properties due to free carboxylic acid |

| (R)-Methyl 4,4-difluoropyrrolidine-2-carboxylate | Dual fluorination at 4-position | Enhanced lipophilicity and biological interactions |

Case Studies and Research Findings

Recent studies have focused on the pharmacological characterization of this compound. Notable findings include:

- In Vitro Studies : Various in vitro assays have demonstrated its ability to inhibit specific enzyme activities related to metabolic pathways. For instance, it has been tested against enzymes implicated in cancer metabolism .

- In Vivo Pharmacokinetics : Animal models have been utilized to assess the pharmacokinetic profile of this compound. Initial results indicate favorable absorption and distribution characteristics, suggesting potential for therapeutic use .

- Mechanism of Action : The mechanism involves interaction with molecular targets such as enzymes or receptors, where the fluorine atoms enhance binding stability while the carboxylate group facilitates interactions with hydrogen bond donors .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl (R)-4,4-difluoropyrrolidine-2-carboxylate hydrochloride, and how are stereochemical outcomes controlled?

- Methodological Answer : A common route involves multi-step synthesis starting from (R)-2-methylpyrrolidine-2-carboxylate derivatives. For example, (R)-2-Methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride is reacted with fluorinating agents (e.g., DAST or Deoxo-Fluor) to introduce difluorine groups at the 4,4-positions. The stereochemical integrity of the (R)-configuration is maintained by using chiral auxiliaries or enantioselective catalysts during key steps like cyclization or fluorination. Reaction conditions (temperature, solvent polarity) are critical to avoid racemization .

- Characterization : Post-synthesis, chiral HPLC or polarimetry is used to confirm enantiomeric purity (>98% ee), while NMR and NMR verify regioselective difluorination .

Q. How is the compound’s stability evaluated under different storage conditions?

- Methodological Answer : Stability studies involve storing the compound at varying temperatures (-80°C, -20°C, room temperature) and humidity levels. Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) are performed, with purity monitored via HPLC. Hydrochloride salts generally exhibit better stability in anhydrous environments; however, hygroscopicity can lead to hydrolysis of the ester group. For long-term storage, lyophilization and storage under argon at -80°C are recommended .

Q. What analytical techniques are used to confirm structural identity and purity?

- Methodological Answer :

- Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular weight validation, coupled with and NMR to assign proton/carbon environments. NMR is critical to confirm difluorine substitution patterns .

- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 210–254 nm. Purity thresholds >98% are typical for research-grade material .

Advanced Research Questions

Q. How can reaction parameters be optimized to mitigate diastereomer formation during synthesis?

- Methodological Answer : Diastereomer formation often arises during fluorination or cyclization steps. Key optimizations include:

- Temperature Control : Lower temperatures (-78°C) during fluorination reduce side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction selectivity.

- Catalyst Screening : Chiral Lewis acids (e.g., BINOL-derived catalysts) improve enantioselectivity.

- In Situ Monitoring : Reaction progress is tracked via TLC or LC-MS to halt the process at maximal yield .

Q. What strategies resolve contradictions in solubility data across different solvent systems?

- Methodological Answer : Solubility discrepancies often stem from solvent polarity, pH, or ionic strength. Systematic evaluation includes:

- Phase Solubility Analysis : Testing in aqueous buffers (pH 1–10) and organic solvents (DMSO, ethanol).

- Co-Solvency Approaches : Blending DMSO with water (e.g., 10% v/v) to enhance solubility without precipitation.

- Thermal Modulation : Heating to 37°C with sonication improves dissolution kinetics. Data from controlled studies (e.g., 25 mg/mL in DMSO at 25°C vs. 50 mg/mL at 37°C) guide protocol standardization .

Q. How are mechanistic insights into hydrolysis pathways of the ester group obtained?

- Methodological Answer : Hydrolysis kinetics are studied using:

- pH-Rate Profiling : Monitoring degradation rates in buffers (pH 2–12) via HPLC.

- Isotopic Labeling : -water tracing identifies nucleophilic attack sites.

- Computational Modeling : DFT calculations predict transition states and activation energies for ester cleavage.

- Stabilization Strategies : Adding antioxidants (e.g., BHT) or storing in anhydrous solvents slows degradation .

Q. What methods validate the absence of genotoxic impurities in batch synthesis?

- Methodological Answer :

- LC-MS/MS Screening : Targeted analysis for alkyl halides or aryl amines (potential mutagenic byproducts).

- AMES Test : In vitro bacterial reverse mutation assay to assess mutagenicity.

- Threshold-Based Purification : If impurities exceed 0.15% w/w, additional recrystallization or column chromatography is performed .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s bioactivity in enzymatic assays?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., enzyme source, buffer composition). Resolve by:

- Standardized Protocols : Using recombinant enzymes (e.g., CYP450 isoforms) and validated substrates.

- Control Experiments : Including positive/negative controls (e.g., ketoconazole for CYP3A4 inhibition).

- Data Normalization : Express activity as % inhibition relative to vehicle controls to minimize inter-lab variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.